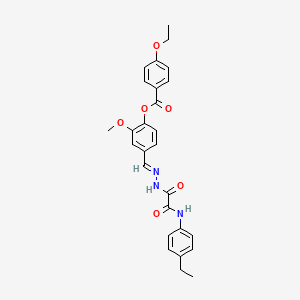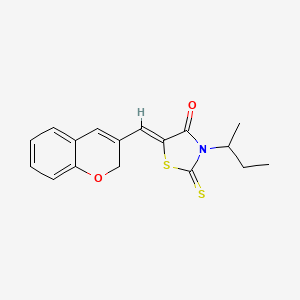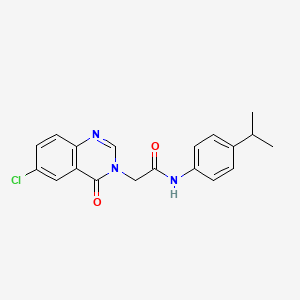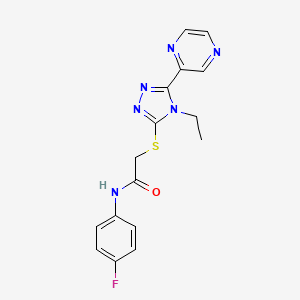![molecular formula C21H24ClFN4O B15085556 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B15085556.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide typically involves multiple steps:
-
Formation of the Piperazine Intermediate
Starting Materials: 2-chlorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: 2-chlorobenzyl chloride is reacted with piperazine to form 4-(2-chlorobenzyl)-1-piperazine.
-
Formation of the Acetohydrazide Intermediate
Starting Materials: Acetic anhydride and hydrazine hydrate.
Reaction Conditions: The reaction is performed in an aqueous medium at room temperature.
Procedure: Acetic anhydride is reacted with hydrazine hydrate to form acetohydrazide.
-
Condensation Reaction
Starting Materials: 4-(2-chlorobenzyl)-1-piperazine and acetohydrazide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions.
Procedure: The piperazine intermediate is reacted with acetohydrazide to form the final product, 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions may target the hydrazide moiety or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring or benzyl group.
Reduction: Reduced forms of the hydrazide moiety or aromatic rings.
Substitution: Substituted derivatives at the aromatic rings or piperazine ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and testing.
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the piperazine ring and aromatic groups suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(4-chlorophenyl)ethylidene)acetohydrazide
Uniqueness
- Structural Features : The presence of both 2-chlorobenzyl and 4-fluorophenyl groups in the same molecule is unique.
- Biological Activity : The specific combination of substituents may result in distinct biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C21H24ClFN4O |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H24ClFN4O/c1-16(17-6-8-19(23)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)22/h2-9H,10-15H2,1H3,(H,25,28)/b24-16+ |
Clé InChI |
HXGYSDWHJIKJPR-LFVJCYFKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)F |
SMILES canonique |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15085477.png)

![5-(3-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15085497.png)



![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B15085523.png)

![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B15085545.png)

![[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15085563.png)
![2-Methoxyethyl 2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085566.png)

![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15085576.png)
